Ethyl (2R)-3-acetamido-2-methylpropanoate
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Overview
Description
Ethyl (2R)-3-acetamido-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acetamido group, and a methyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-3-acetamido-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid such as sulfuric acid. The reaction can be represented as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as immobilized enzymes can enhance the selectivity and efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-3-acetamido-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the amide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-3-acetamido-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, especially those involving esterases and amidases.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2R)-3-acetamido-2-methylpropanoate depends on its specific application. In the context of drug development, the compound may act as a prodrug, where it is metabolized in the body to release the active drug. The ester bond is hydrolyzed by esterases, releasing the active carboxylic acid or amide, which then exerts its therapeutic effects. The molecular targets and pathways involved would depend on the specific active drug released.
Comparison with Similar Compounds
Ethyl (2R)-3-acetamido-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 3-acetamido-2-methylpropanoate: Similar structure but without the (2R) configuration, which may affect its biological activity and stereoselectivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its reactivity and solubility.
Ethyl (2S)-3-acetamido-2-methylpropanoate: The (2S) enantiomer, which may have different biological activity and properties compared to the (2R) enantiomer.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
917894-25-8 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (2R)-3-acetamido-2-methylpropanoate |
InChI |
InChI=1S/C8H15NO3/c1-4-12-8(11)6(2)5-9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
SMEHBLNGYDXXRK-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)CNC(=O)C |
Canonical SMILES |
CCOC(=O)C(C)CNC(=O)C |
Origin of Product |
United States |
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